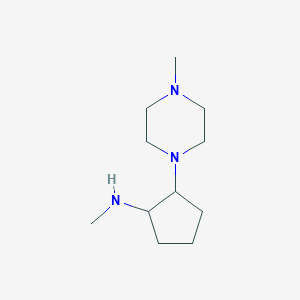![molecular formula C12H16BrNO2S B1464676 Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate CAS No. 1305046-45-0](/img/structure/B1464676.png)
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Overview
Description
“Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1548163-89-8. It has a molecular weight of 318.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.23 . It is stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Antitubercular Agents
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate: is utilized in the synthesis of compounds with antitubercular properties . Tuberculosis (TB) remains a major global health issue, and the development of new antitubercular agents is critical due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This compound serves as a precursor in the synthesis of novel molecules that can be tested for their efficacy against TB.
Development of Aminopyrazine Inhibitors
This compound is also a key reactant in the creation of aminopyrazine inhibitors . Aminopyrazines are a class of compounds known for their potential therapeutic applications, including anti-inflammatory and anticancer activities. By serving as a building block, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate aids in the development of these inhibitors, which can be further optimized for better pharmacological profiles.
Protein Kinase D Inhibitors
The compound finds application in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a significant role in various biological processes, and its inhibitors are being researched for the treatment of cancer, cardiovascular diseases, and other conditions. The ability to create orally available inhibitors is particularly valuable for patient compliance and ease of administration.
Asymmetric Hydrogenation Catalysts
In the field of asymmetric synthesis, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is used to develop scalable catalysts for the asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key step in producing chiral compounds, which are important in the pharmaceutical industry for creating drugs with high specificity and efficacy.
Pharmacological Properties of Piperidine Derivatives
Piperidine derivatives, including those derived from this compound, are present in more than twenty classes of pharmaceuticals . They exhibit a wide range of pharmacological activities, such as anticoagulant, spasmolytic, and antibacterial effects. The versatility of piperidine derivatives makes them valuable for the exploration of new therapeutic agents.
Chemical Building Block for Diverse Syntheses
Lastly, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate serves as a chemical building block for a variety of synthetic pathways . Its structure allows for further functionalization, making it a versatile reagent in organic synthesis. Researchers can leverage this compound to construct complex molecules for further biological evaluation.
Safety And Hazards
properties
IUPAC Name |
methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBBBDNLHZOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)


![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)



